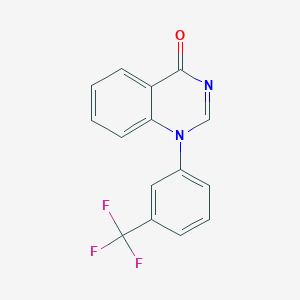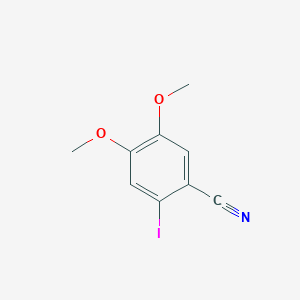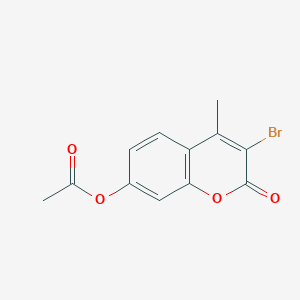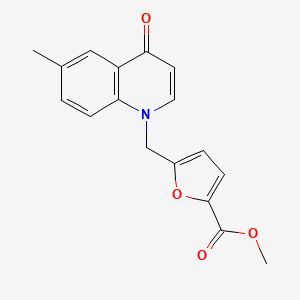
1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in medicinal chemistry.
准备方法
The synthesis of 1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, tolerating a broad scope of substrates and yielding desirable products in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
These reactions typically result in the formation of derivatives with modified biological activities, which can be further explored for therapeutic applications.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound exhibits promising antitumor, anti-inflammatory, and anticonvulsant activities.
作用机制
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
4,6,7-trisubstituted quinazoline derivatives: These compounds have shown potent antitumor activity and are being explored for their therapeutic potential.
The presence of the trifluoromethyl group in this compound distinguishes it from other quinazolinone derivatives, enhancing its chemical stability and biological activity.
属性
分子式 |
C15H9F3N2O |
|---|---|
分子量 |
290.24 g/mol |
IUPAC 名称 |
1-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-19-14(21)12-6-1-2-7-13(12)20/h1-9H |
InChI 键 |
VORUILAPDCZUHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)

![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)
![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)








